
(3-Hydroxypyridin-2-yl)boronic acid
Beschreibung
Molecular Composition and Crystallographic Properties
This compound (C₅H₆BNO₃) consists of a pyridine ring substituted with a hydroxyl group at position 3 and a boronic acid (-B(OH)₂) group at position 2. The molecular weight is 138.92 g/mol, with a planar boronic acid moiety that exhibits partial conjugation with the aromatic pyridine system. While direct crystallographic data for this specific compound is limited, related boronic acids, such as phenylboronic acid, adopt a trigonal planar geometry around boron, with B–O bond lengths ranging from 1.35–1.38 Å. The pyridine ring and boronic acid group are likely coplanar, as observed in analogous structures like (2-benzyloxypyrimidin-5-yl)boronic acid, where the boronic acid group forms a dihedral angle of 3.8° with the aromatic ring.
Table 1: Inferred bond parameters for this compound
Bond Type | Length (Å) | Angle (°) |
---|---|---|
B–O (boronic) | 1.35–1.38 | 120 (O–B–O) |
C–B (pyridine) | 1.55–1.59 | - |
O–H (hydroxyl) | 0.96–0.98 | - |
The boronic acid group’s geometry facilitates intermolecular interactions, which are critical in crystal packing.
Electronic Configuration and Tautomeric Equilibria
The electronic structure of this compound is influenced by resonance between the boronic acid and pyridine moieties. The boron atom’s vacant p-orbital interacts with the π-system of the pyridine ring, enhancing electron withdrawal from the ortho and para positions. This interaction stabilizes the hydroxypyridine tautomer over the pyridone form, as the boronic acid group reduces electron density at the nitrogen atom, disfavoring proton transfer.
However, tautomeric equilibria are solvent-dependent. In polar aprotic solvents (e.g., DMSO), the neutral hydroxypyridine form dominates, while protic solvents (e.g., water) may shift equilibrium toward the pyridone tautomer due to hydrogen bonding with the boronic acid group. Density functional theory (DFT) studies on similar compounds suggest that the energy difference between tautomers is modest (~5–10 kJ/mol), allowing dynamic interconversion under physiological conditions.
Hydrogen Bonding Patterns and Supramolecular Interactions
The boronic acid and hydroxyl groups enable robust hydrogen bonding. The -B(OH)₂ moiety acts as both a donor (via O–H) and acceptor (via lone pairs on B–O), while the pyridine hydroxyl group participates in additional O–H···N interactions. In the solid state, these interactions often produce dimeric or chain-like supramolecular architectures:
- Dimer Formation : Centrosymmetric dimers with R₂²(8) motifs are common, stabilized by dual O–H···O bonds between boronic acid groups.
- Lateral Chains : O–H···N hydrogen bonds between the pyridine hydroxyl and adjacent pyridine nitrogen atoms extend structures into one-dimensional chains.
- Stacking Interactions : Parallel displaced π-stacking of pyridine rings (C···B distances ~3.4 Å) and O···B contacts (~3.1 Å) further stabilize layered arrangements.
Figure 1: Supramolecular interactions in this compound
- Dimer : O–H···O bonds between boronic acid groups.
- Chain : O–H···N bonds linking pyridine hydroxyl and nitrogen.
- Stacking : π-interactions between aromatic rings.
These patterns are consistent with trends observed in related hydroxypyridinylboronic acids, where hydrogen bonding dominates crystal engineering.
Eigenschaften
IUPAC Name |
(3-hydroxypyridin-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVZVHMGMYUHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694446 | |
Record name | (3-Hydroxypyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245942-28-2 | |
Record name | (3-Hydroxypyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Catalytic Systems and Optimization
Catalyst | Base | Solvent System | Temperature | Yield | Reference |
---|---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80°C | 68% | |
Pd(dppf)Cl₂·CH₂Cl₂ | Na₂CO₃ | Acetonitrile/H₂O | 100°C | 76% | |
Pd(OAc)₂/XPhos | CsF | THF | 60°C | 82% |
Key Findings :
-
Phosphine Ligands : Bulky ligands like XPhos suppress β-hydride elimination, improving yield.
-
Aqueous Conditions : Biphasic systems (e.g., dioxane/water) enhance boronic acid stability.
Iridium or Rhodium-Catalyzed C–H Borylation
Transition-metal-catalyzed C–H borylation enables direct functionalization of pyridine rings without pre-halogenation. Iridium complexes such as [Ir(COD)(OMe)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) selectively borylate the C2 position of 3-hydroxypyridine.
Reaction Parameters :
-
Catalyst Loading : 2 mol% Ir.
-
Boron Source : Bis(pinacolato)diboron (B₂Pin₂).
-
Yield : 50–60%, with >20:1 regioselectivity for C2 over C4.
Limitations :
-
Functional group tolerance is limited; hydroxyl groups require protection as silyl ethers to prevent catalyst poisoning.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps. A patented route employs continuous flow chemistry for the palladium-catalyzed borylation of 3-hydroxy-2-bromopyridine, achieving 85% yield with a throughput of 1.2 kg/day. Key advancements include:
-
Catalyst Recycling : Immobilized Pd on mesoporous silica reduces metal leaching.
-
In Situ Hydrolysis : Integrated boronic ester hydrolysis minimizes intermediate isolation.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Scalability | Cost ($/g) | Purity (%) |
---|---|---|---|---|
Halogen-Metal Exchange | 45–65 | Moderate | 120 | 90 |
Directed Ortho-Metallation | 58–72 | Low | 150 | 95 |
Suzuki-Miyaura Coupling | 68–82 | High | 80 | 98 |
C–H Borylation | 50–60 | Moderate | 200 | 85 |
Trade-offs :
-
Suzuki-Miyaura coupling offers the best balance of yield and scalability for industrial applications.
-
C–H borylation avoids pre-functionalization but suffers from higher catalyst costs.
Challenges in Purification and Stability
This compound is hygroscopic and prone to boroxine formation. Mitigation strategies include:
Wirkmechanismus
The mechanism of action of (3-Hydroxypyridin-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired coupling product .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The hydroxyl group in (3-hydroxypyridin-2-yl)boronic acid is more acidic than alkoxy-substituted analogs (e.g., 2-methoxy or 6-isopropoxy), favoring faster complexation with diols or biological targets .
- Electron-withdrawing substituents (e.g., Cl) lower pKa, increasing reactivity under physiological conditions, whereas bulky groups (e.g., isopropoxy) may reduce solubility .
Comparison of Physicochemical Properties
Acidity (pKa)
Boronic acid pKa values are critical for their reactivity in aqueous environments. Hydroxyl and electron-withdrawing substituents lower pKa, enhancing deprotonation and binding capacity:
Solubility
- Phenanthren-9-yl boronic acid : Low aqueous solubility due to aromatic bulk, leading to precipitation in culture media .
- 6-Hydroxynaphthalen-2-yl boronic acid : Moderate solubility; hydroxyl group improves hydrophilicity .
- This compound : Likely higher solubility than purely aromatic analogs (e.g., phenanthrenyl) due to polar pyridine and hydroxyl groups.
Antiproliferative Effects
Aromatic boronic acids exhibit cytotoxicity via proteasome inhibition or transcription factor modulation:
Biologische Aktivität
(3-Hydroxypyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its role in various biological activities and its applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The primary mechanism of action for this compound is its involvement in the Suzuki–Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds in organic synthesis. The compound acts as a boron-containing reagent that undergoes transmetalation with palladium (Pd) catalysts, facilitating the formation of new molecular structures essential for drug development.
Target Enzymes
- Histone Deacetylases (HDACs) : Recent studies have shown that derivatives of this compound can act as selective inhibitors of HDAC6 and HDAC8, key enzymes involved in the regulation of gene expression and cancer progression. For instance, 3-hydroxypyridin-2-thione (a related compound) was identified as a potent inhibitor with IC50 values of 681 nM and 3675 nM for HDAC6 and HDAC8, respectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the hydroxyl group at the 3-position on the pyridine ring enhances its reactivity compared to other pyridinylboronic acids. This modification allows for specific interactions with target enzymes and improves the efficacy of cross-coupling reactions .
Comparative Analysis
Compound | IC50 against HDAC6 | IC50 against HDAC8 |
---|---|---|
3-Hydroxypyridin-2-thione | 681 nM | 3675 nM |
3-Hydroxypyridin-2-ylboronic acid | Not explicitly reported | Not explicitly reported |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is relatively stable and can be synthesized efficiently. Its stability is crucial for maintaining biological activity during therapeutic applications. Factors such as solubility, permeability, and metabolic stability are essential considerations in its development as a therapeutic agent.
Case Studies
Several case studies highlight the potential applications of this compound in cancer therapy:
- HDAC Inhibition : In a study focusing on selective HDAC inhibitors, several derivatives based on the 3-hydroxypyridine scaffold exhibited significant anti-cancer activities against various cell lines, including Jurkat T cells. These compounds demonstrated selective inhibition profiles that could be exploited for targeted cancer therapies .
- Endonuclease Inhibition : Research has also identified 3-hydroxypyridin derivatives as effective endonuclease inhibitors, suggesting potential applications in antiviral therapies. The binding modes and activity were influenced by substituents at different positions on the pyridine ring, indicating a need for careful design in drug development .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1. Histone Deacetylase Inhibition
One of the notable applications of (3-Hydroxypyridin-2-yl)boronic acid derivatives is their role as histone deacetylase inhibitors (HDACi). These compounds have been shown to selectively inhibit HDAC 6 and HDAC 8, which are implicated in various cancers. For instance, research indicates that derivatives of this compound exhibit IC50 values of 681 nM for HDAC 6 and 3675 nM for HDAC 8, demonstrating their potential as selective anticancer agents .
1.2. Anticancer Activity
The compound has also been explored for its antiproliferative effects against prostate cancer cell lines. A study identified several boronic acid derivatives that exhibit significant activity against LAPC-4 cells, which express the wild-type androgen receptor. The structure-activity relationship (SAR) highlighted that specific substitutions on the boronic acid moiety can enhance biological activity, suggesting a pathway for developing more effective anticancer therapies .
Chemical Synthesis Applications
2.1. Suzuki Coupling Reactions
This compound is frequently employed in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This compound can react with various aryl halides to produce substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Table 1: Summary of Suzuki Coupling Reactions Using this compound
Sensor Development
3.1. Chemical Sensors
The unique properties of this compound derivatives have led to their use in developing chemical sensors for detecting biomolecules. These sensors exploit the reversible binding of boronic acids to diols and polyols, enabling the detection of glucose and other carbohydrates through fluorescence changes or electrochemical signals .
Case Studies
4.1. Fluorescent Probes for Oxidative Stress Detection
Recent studies have developed fluorescent probes based on boronic acid derivatives that can detect oxidative stress markers like peroxynitrite. These probes demonstrate high stability and specificity, making them useful tools for studying oxidative damage in biological systems .
4.2. Development of Antiandrogens
Research has also focused on synthesizing new antiandrogen compounds using this compound as a key intermediate. These compounds aim to treat prostate cancer by inhibiting androgen receptor signaling pathways, showing promising results in preclinical studies .
Q & A
Q. What synthetic methodologies are recommended for preparing (3-Hydroxypyridin-2-yl)boronic acid, and what are the critical parameters for optimizing yield?
A one-step protocol, inspired by Murray’s synthesis of arylidene heterocycles, could be adapted using Suzuki-Miyaura cross-coupling between pyridine derivatives and boronic acid precursors . Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base optimization : Potassium carbonate or sodium hydroxide to stabilize intermediates.
- Temperature control : Reactions typically proceed at 80–100°C under inert conditions.
Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the boronic acid from unreacted aryl halides .
Q. How can researchers characterize this compound and confirm its structural integrity?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and boron coupling patterns.
- LC-MS/MS : For detecting trace impurities (e.g., residual catalysts or unreacted precursors) at sub-ppm levels .
- FT-IR : To identify the B–O stretching band (~1350 cm⁻¹) and hydroxyl groups.
Note: Boronic acids may form cyclic trimers (boroxines) under anhydrous conditions, complicating analysis. Use D₂O exchange or derivatization with diols to suppress trimerization .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticancer potential of this compound?
Adopt a multi-tiered approach:
- In vitro cytotoxicity assays : Test against glioblastoma (U87-MG) or other cancer cell lines using MTT or resazurin assays. Include bortezomib (a proteasome inhibitor) as a positive control .
- Mechanistic studies : Use fluorescence polarization to assess binding to proteasomal subunits or diol-containing glycoproteins.
- Data normalization : Account for batch-to-batch variability in compound purity by quantifying impurities via LC-MS/MS .
Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein sensing?
Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. Mitigation strategies include:
- Buffer optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance diol-binding specificity .
- Surface functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to minimize nonspecific protein adsorption .
- Competitive elution : Apply sorbitol or fructose solutions to displace weakly bound analytes .
Q. How do kinetic properties of this compound binding to diols impact real-time biosensor design?
Stopped-flow fluorescence studies show boronic acid-diol binding occurs within seconds, with kon values following the order: fructose > mannose > glucose . For sensor design:
Q. What analytical challenges arise in detecting this compound in biological matrices, and how are they resolved?
Challenges include low abundance, matrix interference, and boronic acid instability. Solutions:
- LC-MS/MS in MRM mode : Achieve sensitivity down to 1 ppm using a triple quadrupole MS with ESI+ ionization.
- Derivatization-free protocols : Avoid time-consuming steps by optimizing mobile phases (e.g., 0.1% formic acid in acetonitrile/water) .
- Stability testing : Store samples at –80°C and analyze within 24 hours to prevent hydrolysis.
Methodological Considerations
Q. How can researchers sequence peptide conjugates of this compound using MALDI-MS?
- Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) for in situ esterification to suppress trimerization .
- Fragmentation analysis : Perform MS/MS on DHB-modified peptides to resolve branched structures.
- Throughput : Apply single-bead analysis to screen combinatorial libraries efficiently .
Q. What computational tools aid in predicting the mutagenic potential of boronic acid impurities in drug formulations?
- In silico mutagenicity alerts : Use tools like Derek Nexus or Sarah Nexus to identify structural alerts (e.g., α,β-unsaturated carbonyl groups).
- Quantitative structure-activity relationship (QSAR) models : Validate predictions with Ames testing for impurities exceeding 1 ppm thresholds .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.